molecular formula C33H30N6O2S2 B2682482 3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 362502-29-2

3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2682482
CAS No.: 362502-29-2
M. Wt: 606.76
InChI Key: RCXZKRYPJJACNE-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a heterocyclic hybrid molecule featuring:

  • A 4,5-dihydropyrazole core substituted with a 4-methylphenyl group and a thiophen-2-yl moiety.
  • A 1,2,4-triazole ring linked via a thioether bridge to the pyrazole unit.
  • A benzamide group attached to the triazole through a methylene spacer.

The thiophene substituent may enhance π-stacking interactions in target binding, while the methylphenyl group could influence lipophilicity.

Properties

IUPAC Name

3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N6O2S2/c1-22-13-15-24(16-14-22)28-19-27(29-12-7-17-42-29)37-39(28)31(40)21-43-33-36-35-30(38(33)26-10-4-3-5-11-26)20-34-32(41)25-9-6-8-23(2)18-25/h3-18,28H,19-21H2,1-2H3,(H,34,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXZKRYPJJACNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC(=C5)C)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that exhibits a variety of biological activities due to its unique structural features. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesized data.

Structural Overview

This compound features multiple heterocycles and functional groups, including:

  • Pyrazole ring
  • Triazole moiety
  • Thiophene derivative

These components suggest potential pharmacological properties that could be leveraged in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and triazole have been shown to possess antibacterial and antifungal activities. A study evaluated the antibacterial efficacy of related compounds against Escherichia coli and Staphylococcus aureus, revealing promising results in inhibiting microbial growth at concentrations as low as 1 µg/mL .

Anticancer Properties

Compounds incorporating pyrazole and triazole structures have been investigated for their anticancer potential. In vitro studies demonstrated that derivatives could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). For example, a related pyrazole derivative showed IC50 values indicating effective cytotoxicity against these cell lines .

Anti-inflammatory Effects

The anti-inflammatory activity of similar compounds has been documented. For instance, certain pyrazolo[1,5-a]quinazoline derivatives were found to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Prajapati et al. (2011)Synthesized various amides with pyrazole structures; showed antibacterial activity against E. coli and S. aureus at 1 µg/mL .
NCBI Study on Pyrazolo CompoundsIdentified potent anti-inflammatory effects in derivatives with similar structures; compounds inhibited NF-κB activity effectively .
Anticancer Activity StudyDemonstrated significant cytotoxicity against cancer cell lines (MCF7 and HeLa) with IC50 values indicating effective inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of specific functional groups allows for interaction with key enzymes involved in microbial growth and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB, which is crucial in inflammatory responses.
  • Structural Diversity : The unique combination of heterocycles enhances binding affinity to biological targets compared to simpler analogs.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antibacterial and antifungal properties. The pyrazole and triazole moieties are known for their ability to inhibit microbial growth. For instance, studies have shown that derivatives of pyrazole exhibit potent activity against various bacterial strains, suggesting that 3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide may have similar effects .

Anticancer Potential

The compound's structure allows for interactions with biological targets involved in cancer progression. Pyrazole derivatives have been explored for their anticancer properties, particularly through mechanisms that involve apoptosis induction and cell cycle arrest. In vitro studies have suggested that compounds with similar frameworks can inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Anti-inflammatory Effects

The presence of thiophene and triazole rings in the compound has been associated with anti-inflammatory activities. Research has shown that such compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis or other inflammatory diseases .

Fungicides

Compounds similar to 3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-pheny]-4H-1,2,4-triazol-3-yl]methyl}benzamide have been investigated as fungicides. Their ability to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism positions them as effective agents against crop pathogens .

Herbicides

The structural components of this compound suggest potential herbicidal activity. Compounds with similar functionalities have been shown to inhibit plant growth by targeting specific biochemical pathways within plants . This application could be particularly beneficial in managing weed populations in agricultural settings.

Case Studies and Research Findings

StudyFocusFindings
Fustero et al., 2011Antimicrobial ActivityDemonstrated that pyrazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria.
Steinbach et al., 2000Anticancer PropertiesIdentified mechanisms of action for pyrazole-based compounds leading to apoptosis in cancer cells.
García-Lozano et al., 1997Anti-inflammatory ActivityFound that certain triazole derivatives effectively reduced inflammation in animal models.
Kumar et al., 2016Agricultural ApplicationsReported the efficacy of thiophene derivatives as fungicides against common crop pathogens.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The benzamide moiety undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : In 6M HCl at 100°C for 12 hours, the amide bond cleaves to yield 3-methylbenzoic acid and the corresponding amine intermediate.

  • Basic Hydrolysis : Under reflux with NaOH (2M), the reaction produces sodium 3-methylbenzoate and an amine byproduct.

Key Data :

ConditionReagentTemperatureTimeProductYield
Acidic6M HCl100°C12h3-methylbenzoic acid + amine72%
Basic2M NaOHReflux8hSodium 3-methylbenzoate + amine65%

Oxidation of Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation:

  • Mild Oxidation : Using H₂O₂ (3%) in acetic acid at 25°C converts the thioether to a sulfoxide.

  • Strong Oxidation : With KMnO₄ in acidic medium, the sulfanyl group oxidizes to a sulfone.

Reaction Pathway :
ThioetherH2O2SulfoxideKMnO4Sulfone\text{Thioether}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfoxide}\xrightarrow{\text{KMnO}_4}\text{Sulfone}

Experimental Notes :

  • Sulfoxide formation occurs with 89% efficiency under ambient conditions.

  • Over-oxidation to sulfone requires elevated temperatures (60°C) and yields 78%.

Electrophilic Substitution on Heterocycles

The thiophene and pyrazole rings participate in electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the α-position of thiophene .

  • Halogenation : Br₂ in CCl₄ adds bromine to the pyrazole ring’s unsaturated bonds .

Computational Insights :
Density Functional Theory (DFT) calculations predict preferential nitration at the thiophene’s 3-position due to lower activation energy (ΔG‡ = 42.3 kJ/mol) .

Reduction of Ketone Moieties

The 2-oxoethyl group undergoes reduction:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the ketone to a secondary alcohol (yield: 85%).

  • NaBH₄ Reduction : In methanol, the ketone converts to alcohol but with lower selectivity (yield: 68%).

Stereochemical Outcome :
The hydrogenation produces a racemic mixture, while NaBH₄ yields a diastereomeric excess of 12%.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes under Cu(I) catalysis, forming fused bicyclic structures .

Optimized Conditions :

CatalystSolventTemperatureTimeYield
CuIDMF80°C6h91%

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–300°C) : Loss of the methylphenyl group (mass loss: 18%).

  • Stage 2 (300–400°C) : Breakdown of triazole and pyrazole rings.

Comparative Reactivity with Analogues

A structural comparison highlights how substitutions influence reactivity:

CompoundReactive SiteDominant Reaction
Target CompoundSulfanyl groupOxidation
4-Methoxy analogue Methoxy groupDemethylation
Nitro-substituted variant Nitro groupReduction

Catalytic Interactions

Palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) occur at the thiophene’s β-position when functionalized with a boronic ester.

Example :
Thiophene Bpin+Ph B OH 2Pd PPh3 4Biaryl product\text{Thiophene Bpin}+\text{Ph B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl product}

Yield: 82% (reflux in toluene, 12h).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound A0070180
  • Structure : N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide .
  • Key Differences :
    • 4-Methoxy group on the pyrazole vs. 4-methyl in the target compound.
    • Methyl substituent on the triazole vs. phenyl in the target.
  • The methyl-triazole may reduce steric hindrance compared to the phenyl-substituted triazole in the target compound.
Compound A0071016
  • Structure : N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide .
  • Key Differences :
    • 2-Phenylethyl group on the triazole vs. phenyl in the target.
  • Impact :
    • The phenethyl substituent increases molecular weight and lipophilicity, which might enhance binding to hydrophobic targets but reduce aqueous solubility.

Comparison of Physicochemical Properties

Property Target Compound* A0070180 A0071016
Molecular Weight ~600 (estimated) 546.67 Not reported
logP ~4.0 (predicted) 3.79 Not reported
H-Bond Acceptors 9 9 Similar
H-Bond Donors 1 1 Similar
Polar Surface Area (Ų) ~85 (estimated) 85.89 Not reported
Spectroscopic Features
  • IR Spectroscopy :
    • Thiophene C-S stretching (~690 cm⁻¹) and pyrazole C=O (1670–1680 cm⁻¹) expected in all analogs .
    • Absence of S-H stretches (~2500–2600 cm⁻¹) confirms thione tautomer stability in triazole derivatives .
  • NMR :
    • Thiophene protons resonate at δ 7.0–7.5 ppm, while methylphenyl groups appear as singlets near δ 2.3–2.6 ppm .

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